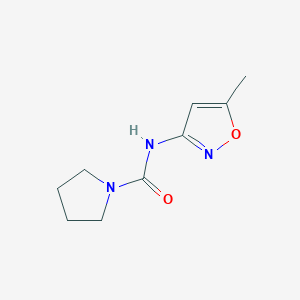
N'-(Diaminomethylidene)-N-ethyl-N-(5-methyl-1,2-oxazol-3-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide is a heterocyclic compound with a molecular formula of C8H14N6O. It is primarily used in research settings and is known for its unique structure, which includes an oxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under stringent conditions to maintain its purity and efficacy. The process involves multiple steps, including purification and characterization using techniques such as NMR, HPLC, and LC-MS .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with similar biological activities.
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Known for its antimicrobial properties.
(5-Methyl-1,2-oxazol-3-yl)methanethiol: Used in various chemical synthesis processes .
Uniqueness
N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide stands out due to its specific combination of an oxazole ring with an imidodicarbonimidic diamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
777002-31-0 |
|---|---|
Molekularformel |
C8H14N6O |
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
3-(diaminomethylidene)-1-ethyl-1-(5-methyl-1,2-oxazol-3-yl)guanidine |
InChI |
InChI=1S/C8H14N6O/c1-3-14(8(11)12-7(9)10)6-4-5(2)15-13-6/h4H,3H2,1-2H3,(H5,9,10,11,12) |
InChI-Schlüssel |
PUOJQMNPCRBTND-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=NOC(=C1)C)C(=N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-7-ethoxybenzo[d]oxazole](/img/structure/B12869949.png)
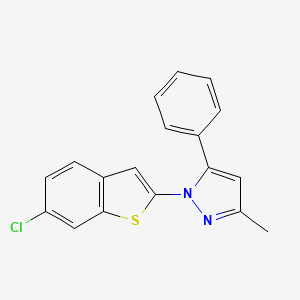
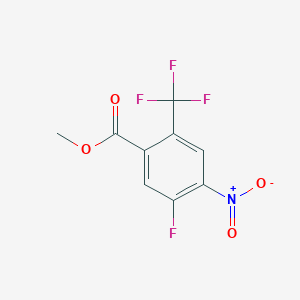


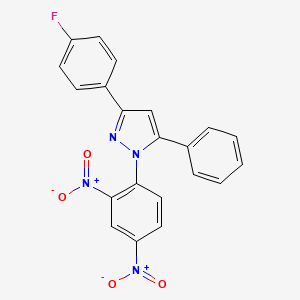
![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
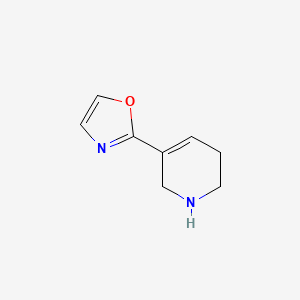
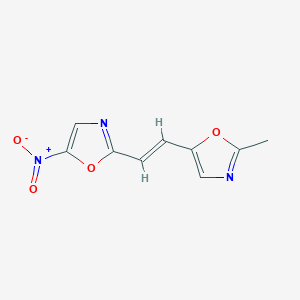
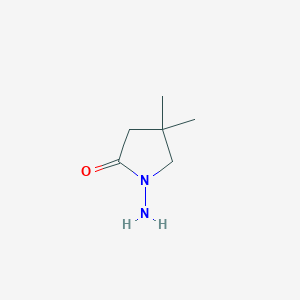


![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)
